molecular formula C14H19NO B7964734 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde CAS No. 1443305-41-6

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7964734
CAS No.: 1443305-41-6
M. Wt: 217.31 g/mol
InChI Key: GPHCWOBTESBVSS-UHFFFAOYSA-N
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Description

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a 3-methylpiperidin-1-ylmethyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 3-methylpiperidine with benzaldehyde under specific conditions. One common method is the reductive amination of 3-methylpiperidine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-((3-Methylpiperidin-1-yl)methyl)benzoic acid

  • Reduction: 3-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol

  • Substitution: Various substituted benzaldehydes or benzyl derivatives

Scientific Research Applications

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe or intermediate in biochemical studies.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-((3-Methylpiperidin-1-yl)acetic acid

  • 3-((3-Methylpiperidin-1-yl)propiophenone

  • 3-((3-Methylpiperidin-1-yl)propionic acid

Uniqueness: 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is unique due to its specific structural features, which influence its reactivity and potential applications. Unlike some similar compounds, it contains a benzaldehyde group, which provides distinct chemical properties and reactivity patterns.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific research and development.

Properties

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-4-3-7-15(9-12)10-13-5-2-6-14(8-13)11-16/h2,5-6,8,11-12H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCWOBTESBVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234877
Record name Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-41-6
Record name Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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